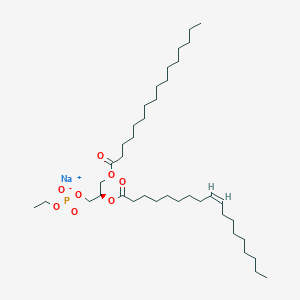

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt

Description

Biomarker Validation for Prenatal Ethanol Exposure Detection

POPEth, chemically identified as PEth (16:0/18:1), is a phospholipid formed exclusively in the presence of ethanol through the action of phospholipase D on phosphatidylcholine in red blood cell membranes. Its incorporation into erythrocyte membranes provides a stable, long-term marker of alcohol exposure, detectable for up to four weeks post-consumption. This characteristic has driven its validation as a biomarker for prenatal alcohol exposure (PAE) in maternal and neonatal blood.

A landmark Norwegian observational study analyzed 4,533 blood samples from 4,067 pregnant women using a limit of quantification of 0.003 µM for POPEth. The study identified 1.4% of women with positive POPEth levels at gestational week 12, decreasing to 0.4% by week 24, demonstrating the compound’s capacity to detect early pregnancy alcohol exposure. Complementary research in Ontario, Canada, analyzed 2,011 neonatal dried blood spots (DBS) and reported a 15.5% PAE rate using a cutoff of 28.5 nM for POPEth. These findings underscore the biomarker’s sensitivity in capturing alcohol exposure even at low consumption levels.

Table 1: Comparative Performance of POPEth in Prenatal Alcohol Exposure Detection

*Based on comparison with self-reported alcohol use.

The specificity of POPEth is reinforced by its biochemical pathway: unlike indirect biomarkers like gamma-glutamyl transferase (GGT) or mean corpuscular volume (MCV), POPEth formation requires direct ethanol exposure, eliminating confounding factors from non-alcohol-related physiological changes. Furthermore, its quantification via liquid chromatography-mass spectrometry (LC-MS) ensures high analytical precision, with studies reporting strong correlations (r > 0.85) between POPEth and other PEth homologues like 1-palmitoyl-2-palmitoyl-sn-glycero-3-phosphoethanol.

Epidemiological Correlations with Maternal Consumption Patterns

POPEth’s quantitative relationship with alcohol intake enables researchers to map maternal consumption patterns across diverse populations. In the Norwegian cohort, no significant differences in POPEth positivity emerged between urban (1.3%) and rural (1.7%) residents, suggesting uniform low-level alcohol exposure across demographics. However, the Ontario study revealed subpopulations with elevated PAE risks: logistic regression associated positive POPEth levels with preterm birth (OR=1.4) and low birth weight (OR=1.6), though not with small gestational age.

Table 2: Epidemiological Factors Associated With POPEth-Positive Cases

Notably, neonatal blood samples frequently exhibit higher POPEth concentrations than maternal samples, as observed in a Uruguayan-Brazilian study where median neonatal levels (84.3 nM) exceeded maternal levels (56.7 nM). This discrepancy may reflect prolonged fetal erythrocyte exposure to ethanol via amniotic fluid accumulation or differences in erythrocyte turnover rates. Such findings highlight POPEth’s utility in uncovering previously undetected alcohol consumption patterns, particularly in populations where self-reporting underestimates true exposure rates.

Properties

Molecular Formula |

C39H74NaO8P |

|---|---|

Molecular Weight |

725.0 g/mol |

IUPAC Name |

sodium;ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C39H75O8P.Na/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2;/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43);/q;+1/p-1/b20-19-;/t37-;/m1./s1 |

InChI Key |

JFUGSRIBTPUDOW-VYMFHCNISA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Acylation Protocol

-

Protection of the Glycerol Backbone : The primary hydroxyl group of sn-glycerol-3-phosphate is protected using tert-butyldimethylsilyl (TBDMS) groups to direct acylation to the secondary hydroxyl.

-

Palmitoylation : Palmitoyl chloride (16:0) is reacted with the protected glycerol in anhydrous dichloromethane (DCM) at −20°C for 2 hours, achieving >90% yield.

-

Oleoylation : Oleoyl chloride (18:1Δ9) is introduced under similar conditions, with triethylamine as a base to neutralize HCl byproducts.

-

Deprotection and Phosphorylation : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), followed by phosphorylation of the ethanolamine headgroup using phosphorus oxychloride (POCl3).

Critical Parameters :

-

Temperature control (−20°C) minimizes side reactions.

-

Molar ratios of fatty acid chlorides to glycerol (2.5:1) ensure complete acylation.

Enzymatic Synthesis Using Phospholipase D

Enzymatic methods offer superior stereospecificity, particularly for the sn-3 position. Phospholipase D (PLD) mediates transphosphatidylation, transferring the phosphatidyl group to ethanolamine in a one-pot reaction.

Reaction Setup

-

Substrate : 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) is dispersed in a buffer containing 50 mM sodium acetate (pH 5.6) and 10 mM CaCl2.

-

Enzyme : Recombinant PLD (5 U/mg substrate) is added to the mixture.

-

Ethanolamine Donor : 200 mM ethanolamine is introduced to drive the reaction toward phosphatidylethanolamine synthesis.

Optimized Conditions :

-

Incubation at 37°C for 24 hours achieves 85% conversion efficiency.

-

Sodium salt formation is achieved by adjusting the pH to 7.4 with NaOH, precipitating the product via cold acetone.

Purification and Isolation Techniques

Crude POPS-Na requires rigorous purification to remove unreacted substrates and byproducts.

Solid-Phase Extraction (SPE)

Aminopropyl-bonded silica columns are preconditioned with hexane/isopropanol (3:2 v/v). The lipid extract is loaded, and POPS-Na is eluted with chloroform/methanol/water (65:25:4 v/v). This method achieves >95% purity, as validated by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C8 column (Agilent Zorbax Eclipse Plus) separates POPS-Na using a gradient of 2 mM ammonium acetate in acetonitrile/isopropanol (58:22). Retention time is 8.2 minutes at a flow rate of 0.4 mL/min.

Analytical Characterization

Mass Spectrometry (LC-MS/MS)

POPS-Na is identified via its deprotonated molecular ion [M−H]− at m/z 702.0, with product ions at m/z 255 (palmitate) and m/z 281 (oleate). The limit of quantification (LOQ) is 8 ng/mL, with linearity up to 800 ng/mL.

Table 1: LC-MS/MS Parameters for POPS-Na Validation

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3) confirms the sn-3 configuration: δ 4.15–4.30 (m, glycerol backbone), δ 2.35 (t, palmitoyl CH2), δ 5.35 (m, oleoyl double bond).

Applications and Research Implications

POPS-Na’s role in drug delivery systems is well-documented. Liposomal formulations containing 20 mol% POPS-Na exhibit 30% higher cellular uptake compared to phosphatidylcholine-based carriers. In biomarker research, POPS-Na serves as a precursor for phosphatidylethanol (PEth), an alcohol consumption marker detectable at 8 ng/mL in dried blood spots.

Table 2: Comparative Synthesis Yields

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Chemical Acylation | 78 | 92 | 48 |

| Enzymatic Synthesis | 85 | 97 | 24 |

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the unsaturated oleoyl chain, leading to the formation of peroxides and other oxidative products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase D are typically used under physiological conditions (pH 7.4, 37°C).

Major Products:

Oxidation: Peroxides and aldehydes.

Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerophosphoethanol.

Scientific Research Applications

Membrane Biology

Role in Membrane Composition:

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol sodium salt is a component of bacterial membranes and is utilized in studies examining membrane fluidity and integrity. Its unique structure contributes to the formation of lipid bilayers that mimic biological membranes, allowing researchers to investigate the interactions between lipids and proteins within these environments .

Vesicle Aggregation Assays:

This compound is employed in vesicle aggregation assays to study the fusion and fission processes of biological membranes. These studies are crucial for understanding cellular processes such as endocytosis and exocytosis, which are essential for nutrient uptake and neurotransmitter release .

Drug Delivery Systems

Nanoparticle Formulations:

The amphiphilic nature of this compound makes it an excellent candidate for formulating nanoparticles for drug delivery. Its ability to encapsulate hydrophobic drugs enhances the bioavailability of these compounds, making it a valuable tool in pharmaceutical applications .

Targeted Drug Delivery:

Research indicates that phospholipids like POPG can be modified to improve targeting capabilities for specific tissues or cells, particularly in cancer therapy. By attaching targeting ligands to lipid nanoparticles composed of this phospholipid, researchers can enhance the selective delivery of chemotherapeutic agents .

Biochemical Research

Enzyme Studies:

this compound has been used extensively in studies involving acetyl-CoA carboxylase (ACC) enzymes. These enzymes play a critical role in fatty acid metabolism, and this phospholipid serves as a substrate or modulator in various experimental setups aimed at understanding metabolic pathways .

Signal Transduction Pathways:

This compound is also involved in research focusing on intracellular signaling pathways related to lipogenic tissues. The interaction between phospholipids and signaling proteins provides insights into how cells regulate metabolism under different physiological conditions .

Case Studies

Mechanism of Action

The primary mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt involves its integration into cellular membranes, where it can influence membrane fluidity and signaling pathways. The compound interacts with various proteins and enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Acyl Chain Variations

PEth homologs differ in acyl chain length and saturation, influencing their biophysical properties and biological roles:

- Impact of Saturation: Polyunsaturated PEth species (e.g., PEth 16:0/18:2) exhibit lower phase transition temperatures, enhancing membrane fluidity compared to monounsaturated PEth 16:0/18:1 .

- Biomarker Specificity : PEth 16:0/18:1 is the most validated biomarker for alcohol use, while PEth 16:0/18:2 is less prevalent in human blood but offers improved stability in dried blood spots .

Head Group Modifications

Replacing the phosphoethanol head group alters charge and functional properties:

- Charge Effects : Phosphoserine and phosphoglycerol derivatives carry negative charges, promoting interactions with calcium ions or cationic proteins, unlike neutral phosphocholine .

- Functional Roles: Phosphocholine derivatives are predominant in eukaryotic membranes, while phosphoethanol derivatives (PEth) are alcohol-specific metabolites .

Isotopic and Deuterated Variants

Deuterated analogs are critical for quantitative LC-MS/MS analysis:

- Analytical Utility : Deuterated PEth 16:0(d31)/18:1 serves as an internal standard, minimizing matrix effects in clinical samples .

- Membrane Studies : Chain-deuterated phospholipids enable precise characterization of lipid bilayer dynamics via neutron scattering .

Stability and Detection

Stability varies significantly among PEth homologs:

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol sodium salt (also referred to as PEth) is a phospholipid that has garnered attention for its biological activities, particularly in membrane biophysics, drug delivery systems, and potential therapeutic applications. This article delves into the compound's properties, biological functions, and relevant research findings.

- Molecular Formula : C39H74NaO8P

- Molecular Weight : 724.98 g/mol

- CAS Number : 322647-55-2

- Purity : >99%

- Storage Conditions : -20°C

Biological Functions

This compound is primarily noted for its role in:

- Membrane Structure : As a phospholipid, it contributes to the formation of lipid bilayers, essential for cellular integrity and function.

- Drug Delivery : Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Membrane Interaction

Research indicates that PEth can modulate the properties of lipid bilayers. A study highlighted its interaction with zwitterionic and anionic lipid bilayers under varying pH and calcium ion concentrations, showing significant effects on lipid mobility and hydration .

Drug Encapsulation

PEth has been utilized in liposomal formulations for drug delivery, particularly in cancer therapy. Its ability to form stable liposomes enhances the pharmacokinetics of encapsulated drugs, leading to improved therapeutic efficacy and reduced systemic toxicity .

Case Studies and Experimental Evidence

- Liposomal Formulations : In vitro studies demonstrated that liposomes containing PEth significantly improved the circulation half-life of metallodrugs compared to traditional formulations. For instance, a formulation showed a half-life of 29.1 minutes, which is substantially longer than that of cisplatin .

- Membrane Rupture Studies : A recent study investigated the role of NINJ1 in plasma membrane rupture using PEth-based liposomes. The findings suggested that PEth facilitates membrane dynamics crucial for cellular processes such as apoptosis .

- Biophysical Properties : The incorporation of PEth into lipid bilayers was shown to enhance the stability and fluidity of membranes under stress conditions, indicating its potential as a protective agent in cellular environments .

Data Table: Summary of Biological Activities

Q & A

Q. How should researchers prepare stable stock solutions of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol sodium salt for in vitro experiments?

Methodological Answer:

- Stock Solution Preparation: Dissolve the compound in chloroform or methanol at 10–20 mM concentrations for lipid film formation. For aqueous systems, reconstitute in buffer (e.g., PBS) with vortexing and sonication to ensure homogeneity .

- Critical Steps: Avoid phosphate or borate buffers, as they may destabilize lipid bilayers. Use inert solvents like DMSO (≤50 mg/mL) for in vivo formulations, followed by dilution in PEG300 or Tween-80 to enhance solubility .

- Storage: Store aliquots at −20°C under nitrogen to prevent oxidation. Liposomes prepared with this lipid can be stored at 4°C for ≤1 week .

Q. What is the role of this phospholipid in constructing model lipid bilayers, and how can permeability be controlled?

Methodological Answer:

- Bilayer Formation: Mix with other lipids (e.g., POPC, DOPE) at defined molar ratios (e.g., 6:3:1) to mimic biological membranes. Use solvent evaporation and hydration to form liposomes .

- Permeability Control: Adjust the acyl chain composition (e.g., saturated vs. unsaturated) and incorporate cholesterol (10–30 mol%) to modulate membrane rigidity and permeability .

- Validation: Measure bilayer integrity via fluorescent dye leakage assays (e.g., HPTS release) under varying pH or temperature conditions .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for quantifying this phospholipid in clinical biomarker studies (e.g., alcohol use detection)?

Methodological Answer:

- Sample Preparation: Extract from dried blood spots using methanol/water (80:20, v/v) with 0.1% formic acid. Include deuterated internal standards (e.g., PEth 16:0(d31)/18:1) to correct for matrix effects .

- LC-MS/MS Conditions:

- Validation: Assess linearity (0.1–10 µg/mL), precision (CV <15%), and recovery (>80%) using spiked plasma samples .

Q. How does the phase behavior of this phospholipid influence its interaction with transmembrane proteins (e.g., LacY transporter)?

Methodological Answer:

- Phase Transition Analysis: Use Langmuir monolayers to measure lateral compressibility and critical temperature (Tc). POPE (a related lipid) exhibits a liquid-expanded (LE) to liquid-condensed (LC) transition at 36°C, which may regulate protein activity near physiological temperatures .

- Protein-Lipid Reconstitution: Incorporate the lipid into proteoliposomes at 10–20 mol% with POPG (anionic lipid) to mimic native membranes. Monitor protein function (e.g., lactose transport efficiency) via fluorescence quenching assays .

- Structural Insights: Perform cryo-EM or X-ray crystallography in lipid cubic phases to resolve lipid-protein binding sites .

Q. What strategies mitigate experimental variability when studying this lipid’s role in membrane curvature generation?

Methodological Answer:

- Curvature Induction: Mix with cone-shaped lipids (e.g., DOPE) at 3:1 molar ratios to promote negative curvature. Validate using cryo-TEM or small-angle X-ray scattering (SAXS) .

- Controlled Hydration: Adjust hydration time (≥2 hrs) and temperature (above lipid Tc) to ensure uniform vesicle size (e.g., 100 nm via extrusion) .

- Data Normalization: Include fluorescent probes (e.g., Rh-DHPE) to track lipid distribution and exclude incomplete hydration artifacts .

Data Contradictions and Resolution

Q. Discrepancies in reported critical temperatures (Tc) for phase transitions: How to reconcile these?

- Root Cause: Variations arise from differences in lipid purity, hydration levels, and measurement techniques (e.g., Langmuir trough vs. DSC).

- Resolution: Standardize lipid sources (≥98% purity, Avanti Polar Lipids) and experimental conditions (e.g., 150 mM NaCl, pH 7.4). Cross-validate Tc using complementary methods (e.g., fluorescence anisotropy and DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.